molecular formula C21H23FN2O3S B2872671 N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 954714-23-9

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2872671
CAS No.: 954714-23-9
M. Wt: 402.48
InChI Key: HRYKBFGZTSKMHO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrrolidinone ring, a tetrahydronaphthalene ring, and a sulfonamide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidinone and tetrahydronaphthalene rings would give the molecule a certain degree of rigidity, while the sulfonamide group could participate in hydrogen bonding .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The pyrrolidinone ring might undergo reactions at the carbonyl group, while the sulfonamide could potentially be hydrolyzed under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could enhance its water solubility, while the aromatic rings could contribute to its lipophilicity .

Scientific Research Applications

Herbicidal Activity

Research on derivatives of the compound has explored its potential in herbicidal activity. For instance, the synthesis of optically active derivatives and their herbicidal tests revealed that certain isomers demonstrate significant activity. These findings are pivotal for understanding the stereochemical structure-activity relationship within agricultural chemistry, potentially leading to the development of more effective herbicides (Hosokawa et al., 2001).

Molecular Imaging Applications

Another significant application of this compound's derivatives is in molecular imaging, particularly using Positron Emission Tomography (PET) for monitoring apoptotic cell death. This has implications in blood clotting and the evaluation of antiapoptotic drug treatments, offering a non-invasive method to observe and quantify biological processes in real time (Basuli et al., 2012).

Antiproliferative Activity

Derivatives have also shown promise in antiproliferative activity, indicating potential for tumor research and therapy. Such studies contribute to the understanding of how these compounds can be utilized as sigma(1) antagonists, offering new avenues for cancer treatment (Berardi et al., 2005).

Coordination Chemistry

Research into the coordination geometry of cobalt(II)-sulfonamide complexes has provided insights into magnetic anisotropy, contributing to the field of magnetic materials. These findings are important for developing materials with specific magnetic properties, which have various technological applications (Wu et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Without specific information, it’s difficult to predict, but many compounds with similar structures have been studied for their antimicrobial, anticancer, and anti-inflammatory activities .

Future Directions

The future research directions for this compound could include further studies to elucidate its biological activity and mechanism of action, as well as efforts to optimize its properties through medicinal chemistry approaches .

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O3S/c22-18-6-8-19(9-7-18)24-14-15(11-21(24)25)13-23-28(26,27)20-10-5-16-3-1-2-4-17(16)12-20/h5-10,12,15,23H,1-4,11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYKBFGZTSKMHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3CC(=O)N(C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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